molecular formula C10H10BrNO B8571147 5-Bromo-2-but-3-ynyloxy-phenylamine

5-Bromo-2-but-3-ynyloxy-phenylamine

Cat. No.: B8571147
M. Wt: 240.10 g/mol
InChI Key: LKCPJWGMAIRBJV-UHFFFAOYSA-N
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Description

5-Bromo-2-but-3-ynyloxy-phenylamine is a substituted aniline derivative featuring a bromine atom at the 5-position of the phenyl ring and a but-3-ynyloxy group at the 2-position. The compound’s molecular formula is C₁₀H₁₀BrNO, with a molecular weight of 238.09 g/mol. The but-3-ynyloxy substituent introduces a propargyl ether moiety, which confers unique reactivity due to the terminal alkyne group. This structural feature enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer synthesis.

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

5-bromo-2-but-3-ynoxyaniline

InChI

InChI=1S/C10H10BrNO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h1,4-5,7H,3,6,12H2

InChI Key

LKCPJWGMAIRBJV-UHFFFAOYSA-N

Canonical SMILES

C#CCCOC1=C(C=C(C=C1)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Bromo-2-but-3-ynyloxy-phenylamine with structurally or functionally related compounds, emphasizing molecular properties, reactivity, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents Reactivity/Applications
This compound C₁₀H₁₀BrNO 238.09 Amine, alkyne, ether Br (C-5), but-3-ynyloxy (C-2) Click chemistry, Suzuki coupling
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide C₁₄H₁₁BrFNO₂ 324.15 Amide, ether, halogen Br (benzamide), F (C-2), methoxy Enzyme inhibition, ligand synthesis
[1-(4-Ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide] C₁₃H₁₆N₂O₃ 260.28 Amide, ketone, ether Ethoxy (C-4), pyrrolidone Solubility enhancer, CNS targeting
[(2H-1,3-Benzodioxol-5-ylmethyl)[1-(4-bromophenyl)ethyl]amine] C₁₆H₁₅BrNO₂ 340.20 Amine, benzodioxole, halogen Br (C-4), benzodioxole Neuroactive potential, receptor binding

Key Findings

Functional Group Diversity :

  • The target compound’s alkyne group distinguishes it from analogues like 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide (amide/fluorine) and [1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide] (ketone/pyrrolidone). This alkyne enables orthogonal reactivity in modular synthesis .
  • The bromine substituent in this compound and 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), though steric hindrance from the but-3-ynyloxy group may reduce efficiency compared to the planar benzamide derivative .

Molecular Weight and Solubility :

  • The target compound’s lower molecular weight (238.09 g/mol ) compared to the benzamide analogue (324.15 g/mol ) suggests improved membrane permeability, critical for pharmaceutical applications. However, the alkyne’s hydrophobicity may reduce aqueous solubility relative to carboxamide derivatives like [1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide] .

However, the propargyloxy group may confer metabolic instability compared to benzodioxole’s electron-rich aromatic system.

Synthetic Utility :

  • The propargyl ether in the target compound is synthetically versatile, enabling Huisgen cycloaddition for bioconjugation. In contrast, the amide group in 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide requires protective-group strategies during synthesis .

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